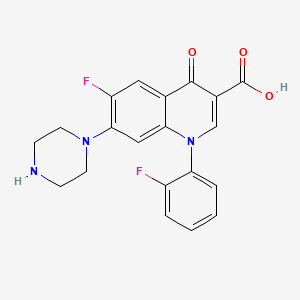
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is often used in the treatment of various bacterial infections. Its unique structure, which includes a quinoline ring system, fluorine atoms, and a piperazine moiety, contributes to its potent antibacterial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- typically involves multiple steps, including the formation of the quinoline ring, introduction of fluorine atoms, and attachment of the piperazine group. Common synthetic routes include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Group: This step often involves nucleophilic substitution reactions where the piperazine moiety is introduced using reagents like piperazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and biological properties.
科学研究应用
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with bacterial enzymes and DNA.
Medicine: Investigated for its potential as an antibacterial agent against resistant strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The antibacterial activity of 3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A quinolone with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is unique due to its specific combination of fluorine atoms and the piperazine moiety, which enhances its antibacterial potency and spectrum of activity compared to other quinolones.
生物活性
3-Quinolinecarboxylic acid, specifically the compound 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, is a derivative of quinoline that has garnered attention for its biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C20H17F2N3O3
- Molecular Weight : 385.36 g/mol
- CAS Number : 98105-99-8
This compound features a quinoline core with various substituents that contribute to its biological properties.
Antibacterial Activity
Quinoline derivatives have been extensively studied for their antibacterial properties. The compound has shown significant efficacy against a range of bacterial strains.
The antibacterial activity is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and repair. This mechanism is similar to that observed in established antibiotics like norfloxacin.
Case Studies
- Study on E. coli and Staphylococcus aureus : In vitro studies demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against E. coli and S. aureus, indicating potent antibacterial activity .
- Comparison with Other Antibiotics : In comparative studies with other quinolones, this compound displayed superior activity against multidrug-resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .
Anticancer Activity
Recent investigations have revealed promising anticancer properties associated with the compound.
Preclinical Studies
- In Vivo Efficacy : In studies involving L1210 leukemia and B16 melanoma models, the compound demonstrated an increase in survival rates exceeding 80% when administered at optimal doses .
- Tumor Growth Inhibition : The compound was tested against various human tumor xenografts in nude mice. It inhibited the growth of several carcinomas, including breast and lung cancers, by over 90% when administered intraperitoneally at doses ranging from 20 to 40 mg/kg daily for nine days .
Data Summary Table
属性
CAS 编号 |
164662-38-8 |
|---|---|
分子式 |
C20H17F2N3O3 |
分子量 |
385.4 g/mol |
IUPAC 名称 |
6-fluoro-1-(2-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H17F2N3O3/c21-14-3-1-2-4-16(14)25-11-13(20(27)28)19(26)12-9-15(22)18(10-17(12)25)24-7-5-23-6-8-24/h1-4,9-11,23H,5-8H2,(H,27,28) |
InChI 键 |
ARZDSVFJNIANND-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=CC=C4F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















